11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It features a unique structure that combines a naphthyl group with a hexahydropyrido-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method starts with the acylation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, followed by cyclization with hydrazine hydrate to form the tricyclic core . Subsequent reactions with various aldehydes, formamide, and other reagents yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like Raney nickel.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Raney nickel or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action for 7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
420807-31-4 |
---|---|
Molecular Formula |
C20H19N3OS |
Molecular Weight |
349.5g/mol |
IUPAC Name |
11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C20H19N3OS/c1-23-9-8-15-16(11-23)25-20-17(15)19(24)21-18(22-20)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,18,22H,8-9,11H2,1H3,(H,21,24) |
InChI Key |
IUINVIYMRNRCMP-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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